molecular formula C11H8F2N2 B1449261 2-(2,6-Difluorophenyl)pyridin-3-amine CAS No. 1551869-26-1

2-(2,6-Difluorophenyl)pyridin-3-amine

Cat. No. B1449261
M. Wt: 206.19 g/mol
InChI Key: MKXMMSMICMBQGT-UHFFFAOYSA-N
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Description

“2-(2,6-Difluorophenyl)pyridin-3-amine”, also known as DFP-3A, is an organic molecule that belongs to the class of pyridines. It has a molecular formula of C11H8F2N2 and a molecular weight of 206.19 .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2-(2,6-Difluorophenyl)pyridin-3-amine”, involves complex reactions. Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .


Molecular Structure Analysis

The molecular structure of “2-(2,6-Difluorophenyl)pyridin-3-amine” is characterized by the presence of a pyridine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms .


Physical And Chemical Properties Analysis

“2-(2,6-Difluorophenyl)pyridin-3-amine” has a molecular formula of C11H8F2N2 and a molecular weight of 206.19 . No further physical and chemical properties were found in the search results.

Scientific Research Applications

  • Pharmaceutical Research

    • Pyridopyrimidine derivatives have shown therapeutic interest and have been approved for use as therapeutics . These compounds are synthesized using various protocols .
    • The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
  • Anti-Fibrosis Activity

    • A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
    • Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
    • These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
  • Anticancer Research

    • Pyridine-containing compounds have increasing importance for medicinal application as anticancer agents . In recent research, it has relied on the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .
    • For example, Bahadur et al. introduced new hydroxy and chloro-substituted 2,4-diphenyl 5H-chromeno[4,3-b]pyridines as selective topoisomerase IIa-targeting anticancer agents .
  • Antimicrobial and Antiviral Research

    • Pyridine derivatives have been reported to exhibit antimicrobial and antiviral activities . These compounds have been synthesized using various protocols .
  • Synthesis of Fluorinated Pyridines

    • Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . This process is used in the synthesis of fluorinated pyridines .
  • Antifungal and Antiparasitic Research

    • Pyridine derivatives have been reported to exhibit antifungal and antiparasitic activities . These compounds have been synthesized using various protocols .
  • Suzuki Cross-Coupling Reaction

    • The Suzuki cross-coupling reaction is a type of chemical reaction, where the carbon atoms of two aromatic compounds are joined together in the presence of a palladium catalyst .
    • This reaction has been used to synthesize a series of novel pyridine derivatives, including potentially "2-(2,6-Difluorophenyl)pyridin-3-amine" .
    • The synthesized compounds were investigated for their quantum mechanical properties and biological activities .
  • Pharmacological Applications

    • Diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine scaffolds, have a wide range of pharmacological applications .
    • These compounds have been reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
  • Antiviral Activity

    • Indole derivatives, which may include “2-(2,6-Difluorophenyl)pyridin-3-amine”, have been reported to exhibit antiviral activities .

Future Directions

Fluoropyridines, such as “2-(2,6-Difluorophenyl)pyridin-3-amine”, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are of special interest as potential imaging agents for various biological applications . The development of fast and cost-effective methods for the synthesis of substituted fluoropyridines is an important task of modern organic chemistry .

properties

IUPAC Name

2-(2,6-difluorophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2/c12-7-3-1-4-8(13)10(7)11-9(14)5-2-6-15-11/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXMMSMICMBQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=CC=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluorophenyl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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